3-Phenyl-4,5,6,7-tetrahydro-1h-indazole
CAS No.: 28748-99-4
Cat. No.: VC2409589
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28748-99-4 |
|---|---|
| Molecular Formula | C13H14N2 |
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | 3-phenyl-4,5,6,7-tetrahydro-1H-indazole |
| Standard InChI | InChI=1S/C13H14N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15-13/h1-3,6-7H,4-5,8-9H2,(H,14,15) |
| Standard InChI Key | HZICBKDUOSCVSH-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=NN2)C3=CC=CC=C3 |
| Canonical SMILES | C1CCC2=C(C1)C(=NN2)C3=CC=CC=C3 |
Introduction
Physical and Chemical Properties
3-Phenyl-4,5,6,7-tetrahydro-1H-indazole possesses distinctive physical and chemical properties that contribute to its utility in various chemical and biological applications. The compound exists as a solid at room temperature with a defined melting point of 131°C . Its molecular structure consists of a tetrahydroindazole ring system with a phenyl group at the 3-position. The compound belongs to the broader indazole family, which can exist in different tautomeric forms including 1H-, 2H-, and 3H-tautomers, with the 1H tautomer generally being more stable .
The compound's structural characteristics include a saturated six-membered ring fused with a pyrazole moiety, creating the tetrahydroindazole core. The presence of the phenyl substituent at the 3-position provides opportunities for π-π interactions with biological targets and contributes to the compound's relatively high lipophilicity. The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding as both donors and acceptors, which is significant for interactions with biological receptors and proteins.
Physical Properties Data Table
Chemical Identifiers
The compound can be identified through various chemical notation systems, providing standardized ways to reference this molecule in scientific literature and databases.
Synthesis Methods
The synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole and related derivatives generally involves the reaction of hydrazine compounds with appropriate carbonyl substrates. Several methodologies have been reported in the literature, highlighting the versatility of synthetic approaches to obtain this valuable scaffold.
General Synthetic Route
The typical synthesis involves the reaction of hydrazine derivatives with substituted cyclohexanone compounds. This cyclization reaction leads to the formation of the tetrahydroindazole core structure. The phenyl group at the 3-position can be introduced through the selection of an appropriate phenyl-substituted cyclohexanone derivative or through subsequent functionalization steps.
Specific Synthetic Procedures
Gaikwad et al. (2022) reported the synthesis of novel multi-substituted indazole derivatives through the treatment of hydrazine hydrates in methanol under acidic conditions (MeOH/H+) with multi-substituted cyclohexanone derivatives . This approach has been used to create various functionalized tetrahydroindazole compounds with structural diversity, particularly at the 3, 4, and 6 positions.
The reaction typically proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization to establish the five-membered pyrazole ring of the indazole system. The reaction conditions, including temperature, solvent, and acid catalyst, can significantly influence the outcome and selectivity of the synthesis.
Biological Activity
3-Phenyl-4,5,6,7-tetrahydro-1H-indazole and its derivatives exhibit diverse biological activities, making them promising candidates for drug development. Research has revealed several distinct mechanisms through which these compounds exert their effects.
Interaction with Sigma Receptors
One of the most significant biological activities of tetrahydroindazole derivatives is their interaction with sigma receptors, particularly sigma-2 receptors . Sigma receptors are implicated in various physiological and pathological processes, including central nervous system disorders and cancer. Research has shown that tetrahydroindazole-based compounds can serve as potent and selective ligands for these receptors, with some derivatives showing high binding affinities .
The development of tetrahydroindazole compounds that selectively target sigma-2 receptors has been a focus of several studies . This selectivity is particularly important for understanding the distinct roles of sigma-1 and sigma-2 receptors in disease states and for developing targeted therapeutic approaches. Studies have demonstrated that structural modifications to the tetrahydroindazole scaffold can significantly impact both the potency and selectivity for sigma-2 receptors .
Antimicrobial Activity
Several tetrahydroindazole derivatives have demonstrated significant antibacterial properties. Gaikwad et al. (2022) reported that certain substituted tetrahydroindazole compounds showed excellent activity against bacterial pathogens including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli . The compounds 5A, 5D, and 5F in particular exhibited strong antibacterial effects, while compounds 5B, 5C, 5H, 5I, and 5J showed moderate activity .
The antimicrobial activity of these compounds has been attributed to their interaction with bacterial enzymes, particularly DNA gyrase. Molecular docking studies have revealed that certain tetrahydroindazole derivatives form favorable binding interactions with the active site of DNA gyrase 1KZN enzyme . This interaction may disrupt DNA replication in bacterial cells, contributing to the antibacterial effects observed with these compounds.
Structure-Activity Relationship Studies
Influence of Substituents on Sigma Receptor Binding
Research has demonstrated that the nature and position of substituents on the tetrahydroindazole core significantly impact binding affinity for sigma receptors. Studies on tetrahydroindazole derivatives have shown that modifications at the N-1 and N-2 positions of the indazole ring can alter both potency and selectivity for sigma-1 versus sigma-2 receptors . Generally, N-2 substituted tetrahydroindazoles have demonstrated greater potency for sigma-1 receptors compared to N-1 substituted variants .
The presence of a basic nitrogen atom has been identified as crucial for sigma receptor binding. Research has shown that replacing the amine with other functional groups such as ethers, thioethers, sulfonamides, or amides results in a complete loss of activity . This finding highlights the importance of the basic nitrogen for establishing key interactions with the receptor binding site.
Optimization of Selectivity and Potency
Through systematic modification of the tetrahydroindazole scaffold, researchers have developed compounds with improved selectivity profiles. For instance, compound 7bf demonstrated high potency against sigma-1 receptors (pKi of 7.8 M) and over 500-fold selectivity against sigma-2 receptors . Similarly, optimization efforts focusing on sigma-2 selectivity have yielded compounds like 7t, which showed high potency for sigma-2 (pKi = 7.8 M) with minimal activity at sigma-1 receptors (pKi < 5 M) .
Molecular modeling studies have provided insights into the binding modes of these compounds with their target receptors. Key interactions include hydrogen bonding with specific amino acid residues such as Glu172 and Tyr120 in the sigma-1 receptor binding pocket . These interactions explain the importance of maintaining a basic amine linker in the molecular design.
Impact on Pharmacokinetic Properties
Beyond affecting receptor binding, structural modifications also influence the pharmacokinetic properties of tetrahydroindazole derivatives. Several compounds in this class have demonstrated good to excellent thermodynamic solubility, with some derivatives showing solubilities greater than 1 mM in PBS buffer . This favorable solubility profile enhances the potential utility of these compounds as drug candidates.
Metabolic stability studies using mouse liver microsomes have revealed varying degrees of stability among different tetrahydroindazole derivatives. The nature of substituents on the tetrahydroindazole core significantly affects microsomal stability, with some compounds maintaining substantial levels of parent compound after 60 minutes of incubation . These findings suggest that further structural optimization could yield compounds with improved metabolic profiles suitable for in vivo applications.
Analytical Methods
Various analytical techniques have been employed to characterize 3-phenyl-4,5,6,7-tetrahydro-1H-indazole and its derivatives, ensuring proper identification, purity assessment, and structural confirmation.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) represents a primary analytical technique for the analysis of 3-phenyl-4,5,6,7-tetrahydro-1H-indazole . HPLC methods utilizing reverse phase (RP) columns, particularly Newcrom R1, have been developed for the separation and quantification of this compound . The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid, though for mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid .
These HPLC methods are versatile, allowing for both analytical characterization and preparative separation of the compound and its impurities. The methods can be scaled for various applications, including pharmacokinetic studies and isolation of impurities .
Spectroscopic Techniques
Spectroscopic methods play a crucial role in the structural characterization of 3-phenyl-4,5,6,7-tetrahydro-1H-indazole and related compounds. Infrared (IR) spectroscopy helps identify functional groups and confirm structural features . Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, provides detailed information about the carbon-hydrogen framework and helps distinguish between different tautomeric forms .
For identification of different tautomeric forms of indazoles (1H-, 2H-, and 3H-tautomers), specialized NMR techniques including 14N and 15N NMR have proven valuable . These methods allow researchers to determine the predominant tautomeric form and understand the equilibrium between different tautomers under various conditions.
Mass Spectrometry
Mass spectrometry techniques provide essential information about the molecular weight and fragmentation patterns of 3-phenyl-4,5,6,7-tetrahydro-1H-indazole. High-Resolution Mass Spectrometry (HRMS) has been used to confirm the molecular formula and exact mass of synthesized compounds . The observed mass values typically align closely with the calculated theoretical masses, providing confirmation of successful synthesis and compound identity.
Applications in Drug Discovery
The unique structural and biological properties of 3-phenyl-4,5,6,7-tetrahydro-1H-indazole make it a valuable scaffold in drug discovery efforts across multiple therapeutic areas.
Development of Sigma Receptor Ligands
A primary application of 3-phenyl-4,5,6,7-tetrahydro-1H-indazole and its derivatives is in the development of potent and selective sigma receptor ligands . These compounds have potential applications in treating various central nervous system disorders, including anxiety, depression, and neurodegenerative diseases, due to the involvement of sigma receptors in these conditions.
The ability to modulate sigma receptor activity selectively, particularly distinguishing between sigma-1 and sigma-2 subtypes, represents a significant advancement in this field. Tetrahydroindazole derivatives with optimized selectivity profiles could serve as valuable tools for understanding the distinct roles of these receptor subtypes in physiology and pathology, as well as for developing targeted therapeutic interventions .
Antimicrobial Drug Development
The demonstrated antibacterial activity of certain tetrahydroindazole derivatives highlights their potential in addressing the global challenge of antimicrobial resistance . Compounds that effectively inhibit bacterial growth, particularly against clinically relevant pathogens like S. aureus and E. coli, represent promising leads for developing new antibacterial agents .
Molecular docking studies have provided insights into the mechanism of action, suggesting interaction with DNA gyrase as a potential target . This understanding can guide further optimization efforts to enhance potency and spectrum of activity while maintaining favorable drug-like properties.
Cancer Therapeutics
The anticancer potential of tetrahydroindazole derivatives has prompted investigation into their use as potential cancer therapeutics . Some compounds in this class have demonstrated selective cytotoxicity against cancer cells while showing minimal effects on normal cells, suggesting a favorable therapeutic window .
The interaction with sigma-2 receptors, which are overexpressed in many cancer cell types, represents one potential mechanism for the anticancer effects . Additionally, some derivatives may interact with kinases and other enzymes involved in cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
Chemical Probes for Biological Research
Beyond therapeutic applications, well-characterized tetrahydroindazole derivatives with defined selectivity profiles can serve as valuable chemical probes for biological research . Such compounds allow researchers to investigate the role of specific molecular targets, particularly sigma receptors, in various biological processes and disease states.
The development of tetrahydroindazole-based chemical probes with optimized properties, including potency, selectivity, solubility, and metabolic stability, contributes to the toolkit available for basic and translational research in biochemistry, pharmacology, and medicinal chemistry .
Molecular Docking Studies
Molecular docking studies have provided valuable insights into the binding interactions between 3-phenyl-4,5,6,7-tetrahydro-1H-indazole derivatives and their biological targets, facilitating rational design approaches in drug discovery.
Interaction with Sigma Receptors
Computational modeling of tetrahydroindazole derivatives with sigma receptors has revealed key molecular interactions that contribute to binding affinity and selectivity. Studies have shown that optimized sigma-1 ligands form specific hydrogen bond interactions with amino acid residues including Glu172 and Tyr120 in the receptor binding pocket . These interactions help explain the requirement for a basic amine linker in the molecular design, as this functional group participates in these critical hydrogen bonding interactions.
Binding energy calculations from molecular modeling studies have correlated well with experimental binding data, supporting the validity of the computational models . These models provide a structural basis for understanding the observed structure-activity relationships and guide further optimization efforts.
Interaction with DNA Gyrase
Molecular docking studies of tetrahydroindazole derivatives with DNA gyrase (PDB code 1KZN) have provided insights into their antibacterial mechanism of action . For example, compound 5F was found to be well accommodated in the binding site of the 1KZN protein, exhibiting a binding energy of -7.0 kcal/mol .
Detailed analysis of the binding interactions revealed hydrogen bonding with specific amino acid residues including GLU-50 (bond distance NH---O 2.99 Å), GLY (H---OH bond distance 2.93 Å), and ARG-76 (N---OH bond distance 2.80 Å) . Additionally, the compound exhibited van der Waals interactions with amino acid residues including PRO-9, ILE-78, VAL-120, ASN-46, and ASP-49 . These molecular interactions provide a structural basis for the observed antibacterial activity and guide the rational design of improved derivatives.
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